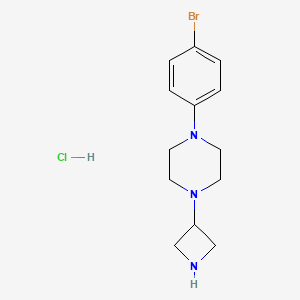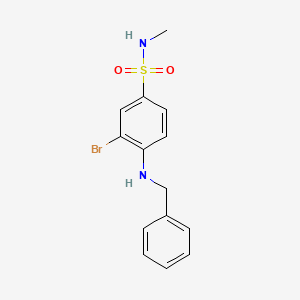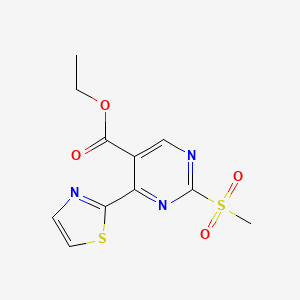
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring These rings are known for their significant biological activities and are often found in various pharmaceutical and agrochemical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to active sites of enzymes or receptors, inhibiting their activity. The sulfonyl group can enhance the binding affinity through hydrogen bonding and electrostatic interactions. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.
2-Methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine: Lacks the ester group, which may affect its reactivity and biological activity.
Ethyl 4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Lacks the sulfonyl group, which may reduce its binding affinity and potency.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and ester groups, which enhance its chemical reactivity and potential biological activities. The specific substitution pattern on the thiazole and pyrimidine rings also contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
188937-17-9 |
|---|---|
Formule moléculaire |
C11H11N3O4S2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O4S2/c1-3-18-10(15)7-6-13-11(20(2,16)17)14-8(7)9-12-4-5-19-9/h4-6H,3H2,1-2H3 |
Clé InChI |
OGQFGPIMGPURTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1C2=NC=CS2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


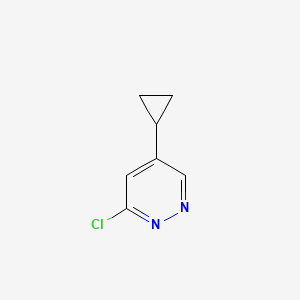

![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
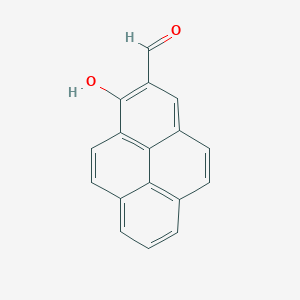
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
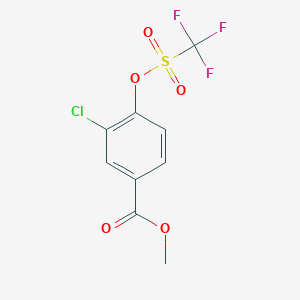

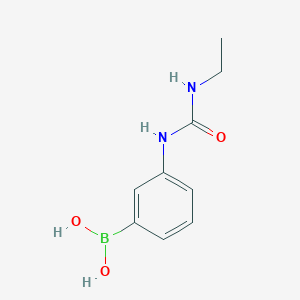
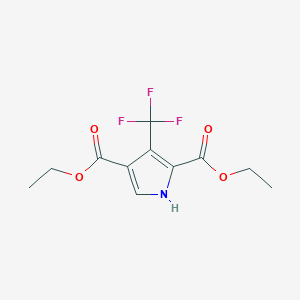
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
